Ethylene Terephthalate Cyclic Trimer Derivative
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Overview
Description
Ethylene Terephthalate Cyclic Trimer Derivative is a cyclic oligomer derived from poly(ethylene terephthalate) (PET)The cyclic trimer is formed during the polymerization process of PET and can be found as an impurity in PET products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethylene Terephthalate Cyclic Trimer Derivative typically involves the polymerization of ethylene glycol and terephthalic acid or dimethyl terephthalate. The cyclic trimer can be isolated by solvent extraction from PET films using solvents like 1,4-dioxane . The reaction conditions for the formation of the cyclic trimer include high temperatures and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound involves the polycondensation of bis(2-hydroxyethyl) terephthalate (BHET) with chain extenders such as diphenyl terephthalate (DPT). This method helps in controlling the molecular weight and reducing the content of cyclic trimers in the final PET product .
Chemical Reactions Analysis
Types of Reactions: Ethylene Terephthalate Cyclic Trimer Derivative undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic degradation.
Common Reagents and Conditions:
Hydrolysis: The compound can be hydrolyzed by enzymes such as carboxylesterases, which break down the ester bonds in the presence of water.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of light-absorbing chromophores.
Photolytic Degradation: Exposure to UV light can cause chain scission and crystallization, altering the physical and chemical properties of the compound.
Major Products Formed: The major products formed from these reactions include terephthalic acid, ethylene glycol, and various oligomers .
Scientific Research Applications
Ethylene Terephthalate Cyclic Trimer Derivative has several scientific research applications:
Chemistry: Used as a model compound to study the degradation and recycling processes of PET.
Biology: Investigated for its interactions with enzymes and potential biodegradation pathways.
Medicine: Explored for its biocompatibility and potential use in medical devices.
Industry: Utilized in the development of microwave-active materials and as migration indicators in food packaging
Mechanism of Action
The mechanism of action of Ethylene Terephthalate Cyclic Trimer Derivative involves its interaction with enzymes such as carboxylesterases, which hydrolyze the ester bonds in the compound. The catalytic mechanism typically involves a serine hydrolase with a catalytic triad composed of serine, glutamic acid, and histidine . This interaction leads to the breakdown of the cyclic trimer into its monomeric components.
Comparison with Similar Compounds
Cyclic Di(ethylene terephthalate): A dimeric form of the cyclic oligomer with similar structural properties.
Poly(ethylene terephthalate) Oligomers: Various oligomeric forms of PET that differ in the number of repeating units.
Uniqueness: Ethylene Terephthalate Cyclic Trimer Derivative is unique due to its specific cyclic structure, which imparts distinct physical and chemical properties compared to linear oligomers. Its formation as an impurity in PET products also makes it a subject of interest for improving the quality and performance of PET materials .
Properties
Molecular Formula |
C32H28O13 |
---|---|
Molecular Weight |
620.6 g/mol |
IUPAC Name |
3,6,13,16,23,26,29-heptaoxatetracyclo[29.2.2.28,11.218,21]nonatriaconta-1(34),8,10,18(37),19,21(36),31(35),32,38-nonaene-2,7,12,17,22,30-hexone |
InChI |
InChI=1S/C32H28O13/c33-27-21-1-5-23(6-2-21)29(35)42-17-19-44-31(37)25-9-11-26(12-10-25)32(38)45-20-18-43-30(36)24-7-3-22(4-8-24)28(34)41-16-14-39-13-15-40-27/h1-12H,13-20H2 |
InChI Key |
LYJWKXGJGUBTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)OCCO1 |
Origin of Product |
United States |
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